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Compound of Interest

Compound Name: 4-Oxobutanenitrile

Cat. No.: B1583811

For researchers, scientists, and drug development professionals, understanding the nuanced
reactivity of oxonitriles is paramount for harnessing their synthetic potential. This guide
provides a comparative analysis of the dominant reaction pathways of a-, -, and y-oxonitriles,
supported by mechanistic insights and experimental data.

The reactivity of oxonitriles, compounds bearing both a carbonyl and a nitrile functionality, is
dictated by the relative positioning of these two groups. This guide explores the distinct
chemical behaviors of a-, -, and y-oxonitriles, highlighting how the proximity of the electron-
withdrawing nitrile and carbonyl groups influences their reaction pathways, leading to diverse
molecular architectures.

Comparative Analysis of Oxonitrile Reactivity

The table below summarizes the primary reaction pathways and relative reactivities of a-, (3,
and y-oxonitriles. It is important to note that direct quantitative comparisons of rate constants
under identical conditions are scarce in the literature; therefore, this comparison is based on a
synthesis of reported reaction types and mechanistic principles.
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Mechanistic Pathways and Visualizations

The distinct reaction pathways of a-, 3-, and y-oxonitriles can be visualized through the
following diagrams, illustrating the flow of electrons and the key intermediates involved.

o-Oxonitrile: Reversible Cyanohydrin Formation and
Elimination

a-Oxonitriles, commonly known as cyanohydrins, exist in a dynamic equilibrium with their
constituent aldehyde or ketone and cyanide.[1] This reversibility is a defining characteristic of
their reactivity. Under basic conditions, the equilibrium can shift back towards the starting
materials. Alternatively, the hydroxyl group can be eliminated, particularly under acidic
conditions, to form an a,B-unsaturated nitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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